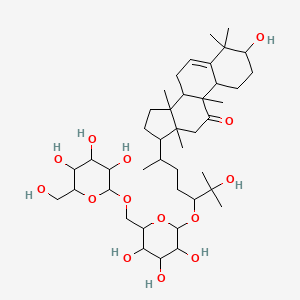

11-Oxomogroside II A1

Descripción

Contextualization of Mogrosides within Natural Product Chemistry

Mogrosides are a class of triterpenoid (B12794562) glycosides that are primarily found in the fruit of the Siraitia grosvenorii plant, a member of the Cucurbitaceae family. researchgate.netnih.gov These compounds are of significant interest in natural product chemistry due to their intense sweetness, which can be up to 425 times that of sucrose. mdpi.com The basic structure of mogrosides consists of a tetracyclic triterpenoid aglycone, known as mogrol (B2503665), which is attached to a varying number of glucose units. foodandnutritionjournal.orgnih.gov This structural variation gives rise to a wide array of mogroside analogues, each with potentially different properties. nih.gov

The cucurbitane skeleton of mogrosides is a common feature in the Cucurbitaceae family, but the mogrosides are distinguished by specific oxygenation patterns. nih.gov Unlike the often bitter cucurbitacins derived from the same skeleton, the sweet taste of mogrosides is a key characteristic that has driven their study. nih.gov The field of natural product chemistry explores such compounds for their potential applications, including as natural sweeteners and for their biological activities. mdpi.comresearchgate.net

Historical Perspective of Mogroside Research and Isolation

The study of mogrosides began in earnest in the latter half of the 20th century. The initial extraction of crude mogrosides from Siraitia grosvenorii was accomplished in 1974 by American researcher Lee Chihong. nih.gov This was followed by the work of Japanese researcher Takemoto Tsunematsu in 1977, who focused on isolating pure mogrosides and determining their chemical structures. foodandnutritionjournal.orgnih.gov A significant breakthrough occurred in 1983 with the successful isolation of mogrosides IV, V, and VI. nih.gov Since then, over 40 different mogroside analogues have been isolated and identified. nih.gov The ongoing research into the diverse forms of mogrosides continues to expand our understanding of these natural sweeteners. researchgate.net

Significance and Unique Characteristics of 11-Oxomogroside II A1 within the Mogroside Family

This compound is a specific cucurbitane glycoside that has been isolated from the ethanol (B145695) extract of the fruits of Siraitia grosvenorii. researchgate.netresearchgate.net What makes this compound particularly interesting is its modified structure compared to the more common mogrosides. It is characterized as an oxidized cucurbitane derivative. targetmol.com The "11-oxo" prefix in its name indicates the presence of a ketone group at the 11th carbon position of the mogrol backbone, a feature that distinguishes it from many other mogrosides. researchgate.netresearchgate.net

The structural characterization of this compound has been achieved through various analytical techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. biorlab.com Research has also explored its potential biological activities. Studies have shown that this compound exhibits inhibitory effects against the Epstein-Barr virus early antigen (EBV-EA) activation. researchgate.netmedchemexpress.com

Overview of Key Research Trajectories and Academic Interest in this compound

Academic interest in this compound is primarily centered on its isolation, structural elucidation, and potential pharmacological properties. It has been identified and characterized in studies focusing on the comprehensive chemical profiling of Siraitia grosvenorii extracts. researchgate.netresearchgate.net

Propiedades

Fórmula molecular |

C42H70O14 |

|---|---|

Peso molecular |

799.0 g/mol |

Nombre IUPAC |

3-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C42H70O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3 |

Clave InChI |

DIMVUFICPPIRQD-UHFFFAOYSA-N |

SMILES canónico |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)O)C)C)C |

Origen del producto |

United States |

Isolation and Purification Methodologies for 11 Oxomogroside Ii A1 from Natural Sources

Plant Material Sourcing, Authentication, and Preparation for 11-Oxomogroside II A1 Extraction

The primary source of this compound is the fruit of Siraitia grosvenorii, a perennial vine belonging to the Cucurbitaceae family. nih.govnih.gov This plant is predominantly cultivated in the Guangxi Province of China. maxapress.comresearchgate.net For commercial and research purposes, specific cultivars such as 'Longjiang No. 1', 'Long Beach Fruit', or 'Lajiang Fruit' are often utilized. nih.gov

Authentication of the plant material is a critical first step to ensure the correct species is used, thereby guaranteeing the potential presence of the target compound. Following authentication, the fresh or dried fruits are prepared for extraction. A common preparatory step involves crushing the fruit to increase the surface area for solvent interaction. google.comresearchgate.net For instance, one method specifies crushing a fresh fruit into 6 to 10 pieces. google.com In other protocols, the dried fruits are ground into a powder and sieved. nih.govjfda-online.com

Advanced Extraction Techniques for this compound

The extraction of mogrosides, including this compound, from the prepared plant material is a crucial step that has seen significant advancements. The goal is to efficiently liberate the target compounds from the plant matrix into a solvent.

Solvent extraction remains a fundamental and widely used technique for obtaining mogrosides. maxapress.com Hot water extraction is a traditional and simple method, valued for its low cost and the quality of the resulting product. mdpi.com One study detailed boiling 2,000 grams of Siraitia grosvenorii with 6,000 grams of water three times for 3-5 hours to achieve a mogroside yield of 1.8%. maxapress.com Another approach involved heating 20 kg of fruit in 60 L of distilled water at 80°C for 4 hours. maxapress.com

Ethanol (B145695), often mixed with water, is another common solvent. A 70% aqueous ethanol solution has been used to extract mogrosides from fresh fruit, resulting in a total mogroside yield of 0.5%. maxapress.com Optimization studies have explored various parameters. For example, one study identified the optimal conditions for mogroside extraction as using 50% ethanol at a 1:20 solid-to-liquid ratio, at a temperature of 60°C with shaking for 100 minutes, repeated three times, which yielded 5.9% mogrosides. mdpi.com

Supercritical fluid extraction (SFE) is a more advanced technique that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. researchgate.net While specific studies focusing solely on this compound are limited, research on the SFE of mogrosides in general suggests its potential applicability. gbpuat.res.inemerald.com This method offers advantages in terms of selectivity and the use of environmentally benign solvents.

To enhance extraction efficiency and reduce processing time, modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) have been applied to mogroside extraction. maxapress.comresearchgate.net

MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction. One study reported a mogroside yield of 1.31% using microwave treatment at 638 W for 25 minutes with a 1:30 solid-to-water ratio, extracted twice. maxapress.com Another set of conditions, using 40% ethanol at a 1:30 solid-to-liquid ratio with 495 W of microwave power for 6 minutes, yielded 0.8% mogrosides. maxapress.com

UAE, on the other hand, employs high-frequency sound waves to create cavitation, which disrupts plant cell walls and enhances solvent penetration. hielscher.com An optimized UAE process for mogrosides involved using 60% ethanol at a solid-to-liquid ratio of 1:45 (g/mL) at 55°C with an ultrasound frequency of 40 kHz for 45 minutes, resulting in a yield of 2.98%. mdpi.com

| Extraction Method | Solvent | Key Parameters | Mogroside Yield | Reference |

|---|---|---|---|---|

| Hot Water Extraction | Water | Boiling 3 times for 3-5 hours | 1.80% | maxapress.com |

| Solvent Extraction | 50% Ethanol | 1:20 solid/liquid ratio, 60°C, 100 min, 3 times | 5.90% | mdpi.com |

| Microwave-Assisted Extraction (MAE) | Water | 638 W, 25 min, 1:30 solid/liquid ratio, 2 times | 1.31% | maxapress.com |

| Ultrasonic-Assisted Extraction (UAE) | 60% Ethanol | 1:45 solid/liquid ratio, 55°C, 40 kHz, 45 min | 2.98% | mdpi.com |

| Flash Extraction | Water | 1:20 solid/liquid ratio, 6000 r/min, 40°C, 7 min | 6.90% | mdpi.comresearchgate.net |

Chromatographic Purification Strategies for High-Purity this compound

Following extraction, the crude extract contains a mixture of various compounds. To isolate this compound, chromatographic techniques are essential.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying specific compounds from a complex mixture. gilson.comlabcompare.comwarwick.ac.uk This method is scalable and allows for the collection of fractions containing the compound of interest at high purity. lcms.cz

The process typically begins with the development of an analytical HPLC method to achieve good separation of the target compound from other components in the extract. warwick.ac.uk This analytical method is then scaled up for preparative purposes. The choice of stationary phase (the column) and mobile phase (the solvent system) is critical for successful separation. labcompare.com For mogroside separations, reversed-phase columns, such as a C18 column, are commonly used. nih.govcsic.es The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). csic.es

In the context of isolating minor mogrosides like this compound, preparative HPLC is particularly crucial. After initial purification steps, such as macroporous resin chromatography which can enrich the total mogroside content, preparative HPLC is employed for the final separation of individual mogrosides. google.comresearchgate.net For example, a study on the separation of mogroside V involved using a two-phase solvent system of hexane-ethyl acetate-methanol-acetic acid-water for the preparative chromatography. researchgate.net While the specific parameters for isolating this compound are not extensively detailed in the provided search results, the general principles of preparative HPLC for mogrosides would apply. The fractions collected from the preparative HPLC system are then analyzed, and those containing the pure this compound are combined.

| Parameter | Description | Relevance to this compound Purification |

|---|---|---|

| Stationary Phase | Typically a reversed-phase column (e.g., C18). nih.govcsic.es | Provides the medium for separating the less polar this compound from other mogrosides based on hydrophobicity. |

| Mobile Phase | A mixture of water and an organic solvent (e.g., acetonitrile, methanol), often in a gradient. csic.es | The changing solvent composition allows for the sequential elution of different mogrosides, enabling the isolation of this compound. |

| Detection | UV detection is common for mogrosides. nih.gov | Allows for the monitoring of the column effluent and the identification of the peak corresponding to this compound. |

| Fraction Collection | Automated collectors are used to gather the eluent in separate tubes as it exits the column. gilson.com | This is the crucial step where the purified this compound is physically separated from other compounds. |

Medium-Pressure Liquid Chromatography (MPLC) and Flash Chromatography for this compound Fractionation

Medium-Pressure Liquid Chromatography (MPLC) and flash chromatography are essential techniques for the efficient fractionation of crude mogroside extracts, serving as an intermediate purification step.

MPLC operates at pressures between traditional gravity-fed column chromatography and High-Performance Liquid Chromatography (HPLC), offering higher resolution and faster separation times than the former. cabidigitallibrary.org This technique is well-suited for processing the large quantities of crude extract necessary to obtain workable amounts of minor compounds. cabidigitallibrary.org Its primary advantage lies in its ability to prepare samples from milligram to gram scales, making it an ideal bridge between initial extraction and final purification. cabidigitallibrary.org

Flash chromatography, a specific type of MPLC that utilizes a pressurized gas to drive the mobile phase through the column, is frequently used for mogroside separation. drawellanalytical.com Research on commercial Luo Han Guo extracts has successfully employed flash chromatography systems for purification. psu.edu In these methods, a reversed-phase (RP) C-18 column is often the stationary phase of choice. psu.edugoogle.com The separation is typically achieved using a gradient elution system of methanol (MeOH) and water. psu.edu For instance, a gradient of 20-80% MeOH/H₂O can be used to separate the various mogrosides. psu.edu Detection of the eluting compounds, which are weak UV absorbers, is effectively carried out at a low wavelength, such as 210 nm. psu.edu This fractionation step allows for the collection of fractions enriched with specific mogrosides, which can then be subjected to further, more precise purification methods. google.com

| Chromatography Technique | Stationary Phase | Mobile Phase System (Example) | Detection | Application |

| Flash Chromatography | Reversed-Phase C-18 Silica (B1680970) | Gradient of Methanol/Water (e.g., 20-80%) psu.edu | UV at 210 nm psu.edu | Fractionation of crude mogroside extract psu.edugoogle.com |

| MPLC | Reversed-phase or Normal-phase fillers cabidigitallibrary.org | Varies (Solvent Gradients) | UV Detector cabidigitallibrary.org | High-efficiency preparative separation cabidigitallibrary.org |

Countercurrent Chromatography (CCC) and High-Speed Countercurrent Chromatography (HSCCC) for this compound Separation

Countercurrent Chromatography (CCC) and its more advanced version, High-Speed Countercurrent Chromatography (HSCCC), are liquid-liquid partition chromatography techniques that offer significant advantages for the separation of natural products like mogrosides. google.comnih.gov Unlike conventional column chromatography, CCC uses no solid support matrix, which eliminates issues such as irreversible adsorption of the sample and allows for total sample recovery. nih.gov The separation is based on the differential partitioning of solutes between two immiscible liquid phases, one of which acts as the stationary phase while the other serves as the mobile phase. news-medical.net

The selection of a suitable biphasic solvent system is the most critical step in developing a CCC/HSCCC method. mdpi.com The goal is to find a system where the target compounds have optimal partition coefficients (K values), typically between 0.2 and 2.0, to ensure efficient separation and elution. news-medical.netmdpi.com While specific HSCCC methods for this compound are not extensively detailed, the technique has been successfully applied to the separation of other mogrosides and similar glycosides. google.compan.olsztyn.pl For example, HSCCC has been used to separate saponins (B1172615) from plant extracts using solvent systems like tert-Butyl methyl ether-n-Butanol-Acetonitrile-Water (TBME-BuOH-ACN-H₂O). pan.olsztyn.pl The high rotational speeds of HSCCC instruments generate a strong centrifugal force that retains the stationary phase, allowing for high mobile phase flow rates and significantly reduced separation times compared to traditional methods. news-medical.net

Advanced CCC techniques, such as silver ion-complexation HSCCC ([Ag+]-HSCCC), have been developed to enhance the separation of compounds with similar polarities, like terpenoids. mdpi.com The addition of a metal ion like Ag+ to the solvent system can alter the partition coefficients of compounds capable of forming complexes, thereby improving separation factors. mdpi.com This approach highlights the versatility of HSCCC and its potential for resolving complex mixtures of mogroside isomers and congeners, including this compound.

Column Chromatography with Various Stationary Phases for this compound

Column chromatography is a fundamental and widely used technique in the purification pipeline for this compound, employed in various modes with different stationary phases. byjus.com The choice of stationary phase is crucial as it dictates the separation mechanism.

Macroporous Adsorptive Resins: In the initial stages of purification, macroporous resins are commonly used to enrich the total mogroside content from the crude aqueous extract. google.comresearchgate.net Resins such as D101, AB-8, and HZ 806 have been evaluated for their adsorption and desorption capacities for mogrosides. google.comresearchgate.net The process involves loading the extract onto the resin column, washing with deionized water to remove highly polar impurities like sugars, and then eluting the adsorbed mogrosides with an ethanol-water solution (e.g., 40% ethanol). researchgate.netmdpi.com This step can achieve a significant purification factor, for instance, increasing the purity of Mogroside V from 0.5% to 10.7%. mdpi.com

Reversed-Phase (RP) Chromatography: For finer separation, reversed-phase chromatography is the most common method. mdpi.com The stationary phase is nonpolar, while the mobile phase is polar.

C18 (Octadecyl): This is the most widely used stationary phase for mogroside purification. psu.edumdpi.com It consists of silica particles bonded with 18-carbon alkyl chains. Separation is based on hydrophobic interactions, with more polar mogrosides eluting earlier. Preparative HPLC and flash chromatography frequently utilize C18 columns. psu.edugoogle.com

Other RP Phases: To achieve different selectivity, other phases can be used. These include C8 (Octyl), Phenyl-Hexyl, or Cyano (CN) phases. lcms.cz For example, fluorinated phases like Pentafluorophenyl (PFP) can offer alternative selectivity for glycosidic compounds. lcms.cz

Normal-Phase (NP) Chromatography: In this mode, the stationary phase is polar (e.g., silica gel) and the mobile phase is nonpolar. While less common for mogrosides than RP chromatography, it can be a useful orthogonal technique for separating isomers that are difficult to resolve by reversed-phase methods. drawellanalytical.com

| Stationary Phase Type | Material Example | Separation Principle | Typical Use in Workflow |

| Macroporous Resin | HZ 806, D101, AB-8 google.comresearchgate.net | Adsorption/Desorption | Initial enrichment of total mogrosides researchgate.net |

| Reversed-Phase Silica | C18 (Octadecyl) mdpi.com | Hydrophobic Interaction | Fractionation and final purification (Flash, MPLC, HPLC) psu.edu |

| Reversed-Phase Silica | Phenyl-Hexyl, Cyano (CN) lcms.cz | Hydrophobic & π-π Interactions | Alternative selectivity for complex mixtures lcms.cz |

| Normal-Phase Silica | Silica Gel drawellanalytical.com | Adsorption (Polarity) | Orthogonal separation of isomers drawellanalytical.com |

Purity Assessment and Validation of Isolated this compound Samples

Following isolation and purification, a rigorous assessment is required to confirm the purity and validate the chemical structure of this compound. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Purity Assessment: The primary method for determining the purity of an isolated sample is High-Performance Liquid Chromatography (HPLC). biorlab.com Commercial suppliers of this compound often guarantee a purity of greater than 98% as determined by HPLC analysis. biorlab.com

HPLC Conditions: A typical analytical HPLC system for mogrosides uses a reversed-phase C18 column. mdpi.com The mobile phase is often a gradient or isocratic mixture of acetonitrile and water. mdpi.com Detection is commonly performed using a UV detector set to a low wavelength, around 203-210 nm, due to the limited chromophores in the mogroside structure. psu.edumdpi.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another chromatographic technique that can be used for the qualitative analysis and chemical comparison of mogroside profiles in different samples. frontiersin.org

Structural Validation: Once high purity is established, spectroscopic methods are employed to unequivocally confirm the identity and structure of the compound.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula of the isolated compound. biorlab.com This provides definitive confirmation of the molecule's mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed chemical structure. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to assign all proton and carbon signals, confirming the connectivity of the atoms, the structure of the aglycone, and the identity and attachment points of the sugar moieties. mdpi.combiorlab.com This analysis validates the compound as this compound.

| Analytical Method | Purpose | Key Information Obtained |

| HPLC | Purity Quantification | Percentage purity (e.g., >98%) biorlab.com, Retention time |

| HPTLC | Qualitative Analysis | Chemical fingerprinting, Comparison of samples frontiersin.org |

| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular formula, Exact mass biorlab.com |

| NMR Spectroscopy | Structural Elucidation | Atom connectivity, Stereochemistry, Confirmation of identity mdpi.combiorlab.com |

Structural Elucidation Techniques and Stereochemical Assignment of 11 Oxomogroside Ii A1

Spectroscopic Analysis for Definitive this compound Structure Determination

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the various functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its core structure and substituent groups.

Key functional groups anticipated in the IR spectrum of this compound include:

Hydroxyl (-OH) groups: A broad absorption band in the region of 3400 cm⁻¹ is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups in the glycosidic moieties and on the triterpenoid backbone.

Carbonyl (C=O) group: A sharp, strong absorption peak around 1700-1725 cm⁻¹ is expected, corresponding to the C=O stretching vibration of the ketone group at the C-11 position.

C-O Stretching: Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹, are indicative of C-O stretching vibrations within the glycosidic linkages and hydroxyl groups.

C-H Stretching: Absorption bands in the range of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups of the triterpenoid skeleton.

Table 1: Expected Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3500-3200 | Hydroxyl (-OH) | O-H Stretch |

| 3000-2850 | Alkane (C-H) | C-H Stretch |

| 1725-1700 | Ketone (C=O) | C=O Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of chromophores. The UV-Vis spectrum of this compound is primarily influenced by the α,β-unsaturated ketone system present in its aglycone core.

The key chromophore in this compound is the C=C-C=O moiety. This conjugated system is expected to result in a characteristic absorption maximum (λmax) in the UV region. For similar cucurbitane glycosides containing an 11-oxo group, the λmax is typically observed in the range of 210-250 nm, corresponding to the π → π* electronic transition of the conjugated system. The absence of more extended conjugation in the molecule suggests that significant absorption in the visible region would not be expected.

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|

Chiroptical Spectroscopy for Stereochemical Confirmation of this compound

Chiroptical techniques are indispensable for determining the stereochemistry of chiral molecules like this compound, which contains multiple stereocenters.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of chromophores and can provide valuable information about the absolute configuration of stereocenters.

For this compound, the CD spectrum would be dominated by the Cotton effect arising from the electronic transitions of the α,β-unsaturated ketone chromophore. The sign and intensity of the Cotton effect are directly related to the chirality of the environment surrounding the chromophore. By applying empirical rules, such as the Octant Rule for ketones, and by comparing the experimental CD spectrum with that of related compounds of known absolute configuration, the stereochemistry at and near the C-11 position can be inferred.

X-ray Crystallography for Single-Crystal Structure Determination of this compound (If Applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and the absolute configuration of all stereocenters. The successful application of this technique relies on the ability to grow a high-quality single crystal of the compound.

To date, there are no published reports of a single-crystal X-ray diffraction analysis of this compound. If suitable crystals could be obtained, this technique would provide an unambiguous determination of its complete molecular structure and stereochemistry, confirming the assignments made by spectroscopic methods.

Biosynthesis and Metabolic Pathways of 11 Oxomogroside Ii A1

Precursor Compounds and Initial Steps in the Mogroside Biosynthetic Pathway

The biosynthesis of all mogrosides, including 11-Oxomogroside II A1, originates from the ubiquitous isoprenoid pathway, which produces the fundamental building blocks of triterpenoids. The pathway commences with the cyclization of 2,3-oxidosqualene, a linear triterpene precursor. This cyclization is a critical branch point in the biosynthesis of sterols and triterpenoids in plants nih.gov.

In Siraitia grosvenorii, the enzyme cucurbitadienol synthase (CS) catalyzes the conversion of 2,3-oxidosqualene into the tetracyclic triterpenoid (B12794562) backbone, cucurbitadienol researchgate.netresearchgate.net. This step is pivotal as it directs the carbon flux specifically towards the synthesis of mogrosides nih.gov. Cucurbitadienol then serves as the foundational scaffold upon which a series of modifications, including oxidation and glycosylation, occur to generate the vast diversity of mogrosides found in monk fruit nih.govresearchgate.net. The expression of the gene encoding cucurbitadienol synthase has been shown to correlate with the accumulation of mogrosides during fruit development, highlighting its significance in the pathway nih.gov.

Identification and Characterization of Key Enzymes Involved in this compound Synthesis

The structural complexity of this compound is achieved through the sequential action of several key enzyme families. These enzymes are responsible for the oxidation and glycosylation of the initial cucurbitadienol backbone. Through functional expression surveys and transcriptomic analyses, researchers have identified members of the Cytochrome P450 monooxygenases and UDP-glucosyltransferases families as crucial players in mogroside biosynthesis pnas.orgexlibrisgroup.com.

Glycosyltransferases (GTs) and their Role in this compound Glycosylation

UDP-glucosyltransferases (UGTs) are responsible for attaching sugar moieties to the mogrol (B2503665) aglycone, a process known as glycosylation. This step is critical for the diversity and properties of mogrosides. While the specific UGTs involved in the synthesis of this compound have not been individually characterized, studies have identified several UGTs that participate in the broader mogroside pathway researchgate.netresearchgate.netacs.org. For instance, UGT94-289-3 has been identified as a key enzyme that catalyzes the continuous glycosylation of mogroside IIE to form more complex mogrosides like mogroside V and VI researchgate.netmdpi.com. The formation of this compound would similarly depend on the action of specific UGTs that recognize the 11-oxo-mogrol aglycone or its partially glycosylated intermediates. The controlled expression and specific activity of these enzymes determine the final structure and composition of the mogrosides produced mdpi.com.

Cytochrome P450 Monooxygenases (CYP450s) and Oxidation Reactions in this compound Formation

Cytochrome P450 monooxygenases (CYP450s) are a large family of enzymes that catalyze most of the oxidation steps in plant secondary metabolism nih.govnih.gov. In the biosynthesis of mogrosides, CYP450s are responsible for the hydroxylation of the cucurbitadienol backbone to form the mogrol aglycone researchgate.netpnas.org. The formation of the "11-oxo" group in this compound is a direct result of CYP450 activity. Research has identified a specific CYP450, CYP87D18, that is responsible for the C11 hydroxylation of the mogrol backbone pnas.org. This hydroxylation is a prerequisite for the subsequent oxidation to a keto group at the C-11 position. Transcriptomic analysis of S. grosvenorii has revealed a number of candidate CYP450 genes whose expression patterns correlate with mogroside accumulation, suggesting their involvement in the pathway nih.gov.

| Candidate CYP450 Genes in Mogroside Biosynthesis |

| Unigene20836_All |

| Unigene19991_All |

| Unigene20019_All |

| CL1005.Contig1_All |

| CL1005.Contig2_All |

| CL1005.Contig3_All |

| Unigene19888_All |

This table lists candidate CYP450 unigenes identified through digital gene expression profiling that are potentially involved in the mogroside biosynthetic pathway nih.gov.

Reductases and Other Modifying Enzymes in this compound Biosynthesis

Following the C-11 hydroxylation by a CYP450 enzyme, the formation of the 11-oxo group requires an oxidation reaction, likely catalyzed by a dehydrogenase. While specific reductases or dehydrogenases for this compound synthesis have not been explicitly identified, the conversion of a hydroxyl group to a ketone is a common biochemical transformation catalyzed by such enzymes. Further research, potentially involving proteomic and metabolomic analyses, is necessary to identify and characterize the specific dehydrogenase responsible for this final oxidative step in the formation of the 11-oxo-mogrol aglycone before or after glycosylation.

Genetic Regulation and Expression of Biosynthetic Genes for this compound

The biosynthesis of this compound is tightly regulated at the genetic level, with the expression of biosynthetic genes being coordinated with fruit development. The accumulation of mogrosides is largely confined to the fruit tissues and increases as the fruit matures pnas.org.

Transcriptomic and Proteomic Profiling of Biosynthetic Pathways

Transcriptomic studies, such as RNA-sequencing (RNA-seq) and digital gene expression (DGE) analysis, have provided significant insights into the genetic regulation of the mogroside biosynthetic pathway in S. grosvenorii nih.gov. These analyses have been performed at different stages of fruit development, revealing dynamic changes in the expression of genes encoding key enzymes nih.gov.

For instance, studies have shown that the expression of genes for squalene epoxidase (SQE) and cucurbitadienol synthase (CS) is significantly upregulated during the later stages of fruit development, which correlates with the rapid accumulation of mogrosides nih.gov. Similarly, the expression profiles of numerous CYP450 and UGT candidate genes have been shown to parallel the accumulation of mogrosides, providing strong evidence for their involvement in the pathway nih.govpnas.org.

| Candidate UGT Genes in Mogroside Biosynthesis |

| CL1322.Contig2_All |

| Unigene22093_All |

| Unigene7145_All |

| Unigene22094_All |

| CL1322.Contig3_All |

This table lists candidate UDP-glucosyltransferase (UDPG) unigenes identified through digital gene expression profiling that are potentially involved in the mogroside biosynthetic pathway nih.gov.

Proteomic analyses, though less prevalent in the literature for this specific pathway, would complement the transcriptomic data by confirming the presence and abundance of the key enzymes at different developmental stages. A combined transcriptomic and proteomic approach has been used to study the effects of mogroside V, indicating the potential of these methods to elucidate complex biological pathways nih.govfrontiersin.orgnih.gov.

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data on the preclinical pharmacological investigations of This compound to fully address the detailed sections and subsections of the requested article.

Research has successfully identified and isolated this compound from the fruits of Siraitia grosvenorii researchgate.netresearchgate.net. Studies have evaluated its effects on the Epstein-Barr virus early antigen (EBV-EA) activation, indicating potential for anti-tumor promoting activity researchgate.netresearchgate.netresearchgate.net. While the broader class of compounds to which it belongs, mogrosides, are recognized for their anti-inflammatory and antioxidant properties, specific mechanistic data for this compound is not available in the public domain researchgate.netdrbenjaminphd.comethernet.edu.et.

Specifically, there is a lack of published research detailing:

Inhibition of Pro-inflammatory Mediators: No specific studies were found that measured the effect of this compound on mediators such as TNF-α, IL-6, COX-2, or iNOS in in vitro cell models.

Modulation of Inflammatory Signaling Pathways: There is no available data on how this compound specifically modulates key inflammatory pathways like NF-κB, MAPK, or JAK/STAT in cultured cells.

In Vivo Anti-inflammatory Efficacy: Reports on the evaluation of this compound in animal models of inflammation are absent from the reviewed literature.

Direct Antioxidant Activity: Quantitative data from direct ROS and RNS scavenging assays for this compound are not available.

Enhancement of Endogenous Antioxidant Enzymes: There is no specific information on whether this compound enhances the activity of antioxidant enzymes such as SOD, CAT, or GPx in cellular systems.

Due to these significant gaps in the available scientific literature for this specific compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Preclinical Pharmacological Investigations and Mechanistic Insights of 11 Oxomogroside Ii A1

Antioxidant Properties and Oxidative Stress Mitigation by 11-Oxomogroside II A1

Reduction of Oxidative Damage Biomarkers (In Vivo Animal Studies)

Currently, there is a notable absence of published in vivo animal studies specifically investigating the effects of this compound on the reduction of oxidative damage biomarkers. While the broader class of mogrosides has been associated with antioxidant activities, dedicated research to characterize the in vivo antioxidant efficacy of this particular compound, including its impact on biomarkers such as malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), or glutathione (B108866) peroxidase (GPx), has not been reported in the available scientific literature.

Metabolic Regulatory Effects of this compound

Detailed preclinical investigations into the metabolic regulatory effects of this compound are not extensively documented in publicly accessible research. The subsequent sections outline the specific areas where data is currently unavailable.

Glucose Uptake and Metabolism Modulation in Adipocytes and Myocytes In Vitro

There is no specific scientific evidence from in vitro studies detailing the modulatory effects of this compound on glucose uptake and metabolism in adipocyte and myocyte cell lines. Research has yet to be published that examines its potential to influence glucose transporter proteins (e.g., GLUT4) or key metabolic pathways within these insulin-sensitive cell types.

Insulin (B600854) Signaling Pathway Enhancement by this compound in Cell Lines

The effect of this compound on the insulin signaling pathway in cell lines has not been characterized in the scientific literature. There are no available studies that report on its ability to modulate key components of this pathway, such as the insulin receptor (IR), insulin receptor substrate (IRS), or downstream signaling molecules like Akt/PKB.

Lipid Metabolism Regulation (e.g., lipogenesis, lipolysis) in Hepatic and Adipose Cell Models

Specific data on the role of this compound in the regulation of lipid metabolism in hepatic and adipose cell models is not available. Preclinical studies have not yet explored its potential influence on the processes of lipogenesis (fat synthesis) or lipolysis (fat breakdown) in these cell types.

In Vivo Effects of this compound on Glucose and Lipid Homeostasis in Metabolic Disease Animal Models

There is a lack of in vivo studies using animal models of metabolic diseases to assess the effects of this compound on glucose and lipid homeostasis. Consequently, its potential impact on systemic metabolic parameters such as blood glucose levels, insulin sensitivity, and plasma lipid profiles in a disease context remains uninvestigated.

Anti-proliferative and Apoptotic Inducing Effects of this compound in Cancer Cell Lines

While this compound has been identified as an inhibitor of the activation of the Epstein-Barr virus (EBV) early antigen, detailed studies focusing on its direct anti-proliferative and apoptosis-inducing effects on cancer cell lines are limited. chemfaces.comimmunomart.com The specific molecular mechanisms, such as cell cycle arrest or the modulation of apoptotic pathways (e.g., activation of caspases or regulation of Bcl-2 family proteins), have not been elucidated for this compound in cancer cell lines.

Inhibition of Cell Proliferation and Viability in Various Cancer Cell Lines In Vitro

Currently, there is a notable absence of published scientific literature detailing the specific inhibitory effects of this compound on the proliferation and viability of various cancer cell lines in vitro. Consequently, data regarding its cytotoxic activity, often presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are not available. While research has been conducted on other mogroside derivatives, such as 11-oxo-mogroside V, which has shown inhibitory effects on carcinogenesis, these findings cannot be directly extrapolated to this compound. The unique structural characteristics of each compound can lead to significantly different biological activities. Therefore, dedicated in vitro studies are required to determine the anti-proliferative potential of this compound across a range of cancer cell lines.

Interactive Data Table: In Vitro Anti-proliferative Activity of this compound

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Induction of Apoptosis via Intrinsic and Extrinsic Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential) by this compound

The molecular mechanisms through which this compound may induce apoptosis in cancer cells remain uninvestigated. There are no available studies that explore its ability to activate key apoptotic pathways. Specifically, there is no information on whether this compound can trigger the intrinsic pathway, which involves changes in the mitochondrial membrane potential and the subsequent release of cytochrome c. Furthermore, its potential to activate the extrinsic pathway, initiated by the binding of death ligands to cell surface receptors, is also unknown. Research into the activation of caspases, the executive enzymes of apoptosis, following treatment with this compound has not been reported. Understanding these mechanistic details is crucial for evaluating its potential as a therapeutic agent.

Cell Cycle Arrest Induction by this compound

The effect of this compound on the cell cycle of cancerous cells has not been documented in scientific literature. Studies to determine if this compound can induce cell cycle arrest at specific checkpoints, such as G1, S, or G2/M phases, have not been conducted. Cell cycle analysis is a fundamental aspect of cancer research, as the ability to halt the progression of cell division is a key characteristic of many anticancer agents. Without such studies, the cytostatic potential of this compound remains unknown.

Immunomodulatory Actions of this compound

Effects on Immune Cell Proliferation, Differentiation, and Activation In Vitro

The immunomodulatory properties of this compound, specifically its effects on the proliferation, differentiation, and activation of immune cells in vitro, have not been investigated. The interaction of a compound with the immune system is a critical area of pharmacological research, as it can have significant implications for its therapeutic application, particularly in oncology. Research is needed to understand if this compound can stimulate or suppress the activity of various immune cells, such as T-cells, B-cells, and natural killer (NK) cells.

Modulation of Cytokine and Chemokine Production by this compound in Immune Cells

There is a lack of scientific evidence regarding the ability of this compound to modulate the production of cytokines and chemokines by immune cells. Cytokines and chemokines are crucial signaling molecules that regulate the immune response. The capacity of a compound to influence their production can indicate its potential to either enhance anti-tumor immunity or suppress inflammatory responses. Investigating the effect of this compound on the cytokine and chemokine profiles of immune cells is a necessary step in characterizing its pharmacological profile.

Other Investigated Biological Activities of this compound (e.g., neuroprotection, hepatoprotection, antimicrobial)

Limited direct evidence is available from preclinical studies regarding the specific neuroprotective, hepatoprotective, or antimicrobial activities of this compound. While research has been conducted on the broader class of mogrosides and related compounds from the fruit of Siraitia grosvenorii (Luo Han Guo), specific investigations into these biological effects for this compound are not extensively documented in publicly available scientific literature.

General research into other mogroside compounds has suggested potential for various therapeutic effects. For instance, studies on the broader class of compounds have explored their antioxidant properties, which can be a contributing factor to neuroprotective and hepatoprotective mechanisms. However, direct extrapolation of these findings to this compound requires specific investigation.

Currently, there is a lack of published, peer-reviewed studies that would allow for a detailed and scientifically accurate discussion of the neuroprotective, hepatoprotective, or antimicrobial effects of this specific compound. Therefore, a comprehensive understanding of these potential activities awaits further dedicated research.

Target Identification and Receptor Binding Studies In Vitro

As of the current body of scientific literature, specific molecular targets and receptor binding affinities for this compound have not been definitively identified or characterized. The precise proteins, receptors, or cellular pathways with which this compound directly interacts to elicit any potential biological effects remain an area for future investigation.

While studies on related compounds, such as other mogrosides, may provide clues to potential mechanisms, direct experimental data from in vitro binding assays and target identification studies for this compound are not available. Techniques such as affinity chromatography, radioligand binding assays, or computational docking studies would be necessary to elucidate the specific molecular interactions of this compound. Without such studies, any discussion of its direct molecular targets would be speculative.

Enzyme Inhibition or Activation Assays

There is a notable absence of specific data from in vitro enzyme inhibition or activation assays for this compound in the available scientific literature. Consequently, its profile as an inhibitor or activator of specific enzymes is currently unknown.

While a related compound, 11-oxo-mogroside V, has been noted for its inhibitory effects on the induction of Epstein-Barr virus early antigen (EBV-EA), specific enzymatic assays detailing the mechanism of this inhibition, or any other enzyme interactions, are not provided. Furthermore, this information cannot be directly attributed to this compound without dedicated experimental verification.

To determine the enzymatic activity profile of this compound, a comprehensive screening against a panel of relevant enzymes would be required. This would be crucial for understanding its potential pharmacological effects and mechanisms of action.

Analytical Methodologies for Detection and Quantification of 11 Oxomogroside Ii A1 in Complex Matrices

Chromatographic Techniques for 11-Oxomogroside II A1 Analysis

Chromatography, a powerful separation technique, is indispensable for the analysis of this compound in complex mixtures such as plant extracts and food products. The choice of chromatographic method and detector is contingent on the analytical objective, be it qualitative identification or precise quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid and Efficient this compound Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for significantly faster analysis times and improved resolution compared to traditional HPLC. UHPLC methods have been successfully developed for the analysis of various mogrosides in Siraitia grosvenorii and are readily applicable to this compound. who.intnih.gov The higher efficiency of UHPLC columns results in sharper peaks and better separation of closely related compounds. When coupled with mass spectrometry (MS), UHPLC-MS/MS provides a highly sensitive and selective method for the quantification of mogrosides, even at low concentrations in complex matrices. who.int

| Feature | Advantage for this compound Analysis | Source |

| Smaller Particle Size Columns (<2 µm) | Increased resolution and separation efficiency. | nih.gov |

| Higher Operating Pressures | Faster analysis times. | who.int |

| Coupling with Mass Spectrometry (MS) | High sensitivity and selectivity for quantification in complex matrices. | who.int |

Gas Chromatography (GC) with Derivatization for Volatile Fragments of this compound (if applicable)

Gas Chromatography (GC) is generally not suitable for the direct analysis of large, non-volatile molecules like triterpene glycosides. However, with a derivatization step, it is possible to analyze the aglycone or smaller, more volatile fragments of this compound. Derivatization, typically through silylation, replaces the polar hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the compound. nih.gov This technique is more commonly applied to the analysis of the triterpenoid (B12794562) aglycone (mogrol) after hydrolysis of the glycosidic bonds. The derivatized compounds can then be separated and detected by GC-Mass Spectrometry (GC-MS), which provides structural information based on the fragmentation patterns.

| Step | Description | Source |

| Sample Preparation | Hydrolysis of the glycoside to yield the aglycone. | |

| Derivatization | Silylation (e.g., using BSTFA) to increase volatility. | nih.gov |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification. | nih.gov |

Note: This method is indirect and provides information about the aglycone part of the molecule rather than the intact glycoside.

Thin-Layer Chromatography (TLC) for Screening and Semiquantitative Analysis of this compound

Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective method for the preliminary screening and semiquantitative analysis of this compound in extracts of Siraitia grosvenorii. researchgate.net While specific TLC protocols for this compound are not extensively detailed in the literature, general methods developed for triterpenoid glycosides from this plant are applicable. academicjournals.org

The technique involves spotting a concentrated extract onto a stationary phase, typically a silica (B1680970) gel plate. researchgate.net The plate is then developed in a sealed chamber containing a specific solvent system (mobile phase). The differential partitioning of the compounds between the stationary and mobile phases results in their separation along the plate. The choice of the solvent system is critical for achieving effective separation of various mogrosides. For preparative TLC of related compounds, systems such as benzene-ethyl acetate (B1210297) and chloroform-ethyl acetate have been utilized. mdpi.com

After development, the separated compounds are visualized. Since mogrosides may not be visible under normal light, visualization is often achieved under UV light (typically at 254 nm or 365 nm) if the compounds possess chromophores or by spraying with a chemical reagent that reacts to produce colored spots. researchgate.netmdpi.com A common spray reagent for saponins (B1172615) and triterpenoids is a vanillin-sulfuric acid solution, which upon heating, produces characteristic colored spots.

The position of the spot, represented by the retardation factor (Rf value), provides qualitative identification when compared to a standard of this compound run on the same plate. Semiquantitative analysis can be performed by comparing the size and intensity of the sample spot to those of a series of standard solutions of known concentrations. thermofisher.com For more accurate quantification, High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC with better resolution and sensitivity, can be employed, often coupled with a densitometer for precise measurement of spot intensity.

Table 1: General Parameters for TLC Screening of Mogrosides

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 plates |

| Mobile Phase | Various systems, often composed of mixtures like ethyl acetate, n-butanol, and water, are used to separate polar glycosides. The optimal ratio must be determined experimentally. |

| Sample Application | The extract, dissolved in a suitable solvent like methanol (B129727), is applied as a small spot or band. |

| Development | Ascending development in a saturated chromatography chamber. thermofisher.com |

| Visualization | UV light (254 nm/365 nm) or spraying with reagents such as vanillin-sulfuric acid followed by heating. |

| Quantification | Visual comparison with standards (semiquantitative) or densitometric scanning (quantitative, HPTLC). |

Mass Spectrometry-Based Techniques for Selective this compound Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), provides unparalleled selectivity and sensitivity for the analysis of specific compounds within complex mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the trace analysis of this compound. The method combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of MS.

For the analysis of mogrosides, reverse-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase, offering good separation of these moderately polar glycosides. academicjournals.orgsemanticscholar.org The mobile phase typically consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an additive like formic acid to improve peak shape and ionization efficiency. sigmaaldrich.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for large, polar molecules like triterpenoid glycosides and is typically operated in negative ion mode for mogrosides, which readily form [M-H]⁻ or [M+HCOO]⁻ adducts. academicjournals.orgmdpi.com The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z), providing molecular weight information that is highly specific for this compound (C₄₂H₇₀O₁₄, Molecular Weight: 799.00 g/mol ). This allows for its detection and quantification even at trace levels, distinguishing it from other co-eluting compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity of this compound

For enhanced sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique uses a tandem mass spectrometer (e.g., a triple quadrupole) to perform an additional stage of mass analysis. nih.gov The most common mode for quantification is Multiple Reaction Monitoring (MRM). researchgate.net

In an MRM experiment, the first quadrupole is set to select the precursor ion of this compound (e.g., the [M-H]⁻ ion at m/z 798.5). This selected ion is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to monitor for a specific, characteristic fragment ion (product ion). This two-stage mass filtering significantly reduces background noise and matrix interference, leading to very high selectivity and low limits of detection (LOD). mdpi.com

A study on the simultaneous quantification of eight major mogrosides, including the structurally similar 11-oxomogroside V, successfully utilized an HPLC-ESI-MS/MS method. sigmaaldrich.com This approach demonstrated good linearity, precision, and accuracy, with detection limits for various mogrosides in the low ng/mL range. researchgate.net Such a method would be directly applicable to the high-sensitivity and selective quantification of this compound in complex matrices like plasma or fruit extracts. academicjournals.orgsigmaaldrich.com

Table 2: Exemplar LC-MS/MS Parameters for Mogroside Analysis

| Parameter | Description |

|---|---|

| LC Column | C18 column (e.g., 2.0 mm × 50 mm, 3.0 µm) academicjournals.org |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) sigmaaldrich.com |

| Flow Rate | 0.2-0.6 mL/min sigmaaldrich.commdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode academicjournals.orgmdpi.com |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 798.5 ([M-H]⁻ for C₄₂H₇₀O₁₄) |

| Product Ion (Q3) | Specific fragment ion (determined by infusion of a pure standard) |

| Limit of Quantification | Typically in the low ng/mL range (e.g., ~10-100 ng/mL for related mogrosides) researchgate.netacademicjournals.org |

Advanced Sample Preparation Techniques for this compound from Biological and Botanical Samples

Effective sample preparation is crucial to remove interfering substances and enrich the target analyte, thereby improving the accuracy and reliability of subsequent analysis.

Solid-Phase Extraction (SPE) Protocols for this compound Enrichment

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples. researchgate.net The process involves passing a liquid sample through a solid sorbent, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent.

For the enrichment of mogrosides from botanical extracts, macroporous adsorbent resins are commonly used. mdpi.com These resins can effectively adsorb the moderately polar mogrosides from an aqueous extract. A typical protocol involves:

Conditioning: The SPE cartridge (e.g., packed with a C18 or polymeric sorbent) is conditioned with methanol followed by water to activate the stationary phase. thermofisher.com

Loading: The aqueous plant extract (pH adjusted if necessary) is passed through the cartridge. Mogrosides are retained on the sorbent via hydrophobic interactions.

Washing: The cartridge is washed with water or a low-percentage organic solvent to remove highly polar impurities like sugars and salts. mdpi.com

Elution: this compound and other retained mogrosides are eluted with a stronger organic solvent, such as methanol or an aqueous ethanol (B145695) solution (e.g., 40-70% ethanol). mdpi.com

More specialized SPE sorbents, such as boronic acid-functionalized silica gel, have been developed for the specific purification of glycosides like Mogroside V, demonstrating the potential for creating highly selective enrichment protocols. mdpi.com

Liquid-Liquid Extraction (LLE) Optimization for this compound

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. chromatographyonline.com

To optimize LLE for this compound, several factors must be considered. The choice of the organic solvent is paramount and should be based on the polarity of the target analyte. As a triterpenoid glycoside, this compound is moderately polar. Therefore, solvents like n-butanol or ethyl acetate are often effective for extracting mogrosides from an initial aqueous plant extract. chromatographyonline.com

The optimization process involves:

Solvent Selection: Testing a range of solvents with varying polarities to find one that maximizes the recovery of this compound while minimizing the co-extraction of interfering substances.

pH Adjustment: The pH of the aqueous phase can be adjusted to suppress the ionization of acidic or basic impurities, altering their solubility and improving the selectivity of the extraction.

Salting-Out Effect: Adding a salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of moderately polar compounds like mogrosides in the aqueous layer, thereby driving them into the organic phase and increasing extraction efficiency. chromatographyonline.com

Following LLE, the organic phase containing the enriched this compound is typically evaporated to dryness and the residue is reconstituted in a suitable solvent for chromatographic analysis.

Validation Parameters of Analytical Methods for this compound (e.g., linearity, accuracy, precision, LOD, LOQ, robustness)

The validation of an analytical method typically encompasses several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. These parameters ensure that the method is reliable, reproducible, and accurate for the analysis of the specific analyte.

Linearity

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standard solutions of the analyte at different concentrations. The data is then plotted as concentration versus instrument response, and a linear regression analysis is performed. A high correlation coefficient (r²) value, typically greater than 0.99, is indicative of a good linear relationship. For a related compound, 11-oxomogroside V, a high-performance liquid chromatography (HPLC) method demonstrated a linear range of 0.5985 to 14.9625 μg with a correlation coefficient (r) of 0.9984. researchgate.net

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte recovered by the method is calculated. The acceptance criteria for accuracy can vary depending on the concentration of the analyte. For 11-oxomogroside V, the average recovery was reported to be 102.5%, indicating a high degree of accuracy for the analytical method. researchgate.net

Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

Intermediate Precision: The precision within the same laboratory but with different analysts, on different days, or with different equipment.

Reproducibility (Inter-laboratory precision): The precision between different laboratories.

For the analysis of 11-oxomogroside V, the RSD for the average recovery was 4.43% (n=6), which suggests good precision of the method. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmavalidation.in These are crucial parameters for the analysis of trace components. The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. pharmavalidation.in Specific LOD and LOQ values for this compound are not available in the reviewed literature.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these variations might include changes in the mobile phase composition, pH, column temperature, and flow rate. The evaluation of robustness is important to ensure that the method is transferable between different laboratories and instruments.

The following table summarizes the validation parameters for a closely related compound, which can be considered indicative of the expected performance for a validated method for this compound.

Table 1: Illustrative Validation Parameters for an HPLC Method for a Related Mogroside Compound

| Validation Parameter | Result for 11-oxomogroside V researchgate.net |

|---|---|

| Linearity Range (μg) | 0.5985 - 14.9625 |

| Correlation Coefficient (r) | 0.9984 |

| Average Recovery (%) | 102.5 |

| Precision (RSD, %) | 4.43 |

Chemical Synthesis and Semisynthesis of 11 Oxomogroside Ii A1 and Its Analogues

Total Synthesis Approaches for 11-Oxomogroside II A1 (if documented)

As of current scientific literature, a complete de novo total synthesis of this compound has not been documented. The immense complexity of constructing the mogrol (B2503665) scaffold with precise stereochemistry, followed by a multi-step, stereocontrolled glycosylation, makes such an undertaking exceptionally challenging. However, a hypothetical strategy can be outlined based on the known biosynthesis of related mogrosides.

A plausible synthetic strategy would first target the synthesis of the aglycone, 11-oxomogrol. The subsequent crucial phase would be the sequential and stereoselective addition of glucose units. The biosynthesis of mogrosides provides a blueprint for how this can be achieved with high fidelity using specific enzymes.

The formation of the specific glycosidic linkages in mogrosides is catalyzed by UDP-glycosyltransferases (UGTs). nih.gov These enzymes exhibit high substrate specificity and regioselectivity, making them ideal tools for building complex glycosides. A key challenge in synthesizing this compound is achieving the correct glycosylation pattern. Research has identified UGTs capable of performing the necessary transformations on the mogrol skeleton. For instance, initial glycosylation at the C3 and C24 hydroxyl groups of the aglycone is a common step. nih.gov A patent has specifically described the use of a UGT, designated UGT SK98, which is capable of catalyzing the 1,2-glucosylation of the glucose moiety at the C-24 position, a critical step in forming the Mogroside II A structure. google.com This enzymatic approach circumvents the significant challenges of chemical glycosylation, which often requires extensive use of protecting groups and can result in mixtures of anomers.

Table 1: Key UDP-glycosyltransferases (UGTs) in Mogroside Synthesis

| Enzyme Name | Function | Precursor Substrate | Product | Reference |

|---|---|---|---|---|

| UGTMG1 | Primary glycosylation at C3-OH and C24-OH | Mogrol | Mogroside IIE | nih.gov |

| UGTMS1-M7 | Branched glycosylation (β 1-6 linkage) | Mogroside IIE | Mogroside IIIA/IVE | nih.gov |

| UGTMS2 (OsUGT91C1) | Branched glycosylation (β 1-2 linkage) | Mogroside IIE | Mogroside VX | nih.gov |

A hypothetical total synthesis would involve several key intermediates. The foundational intermediate would be the tetracyclic triterpenoid (B12794562) core, cucurbitadienol. The biosynthetic pathway reveals that the characteristic 11-oxo functionality is installed by a cytochrome P450 monooxygenase, CYP87D18, which can catalyze the oxidation of cucurbitadienol at the C-11 position to produce both 11-hydroxy and 11-oxo derivatives. oup.com

The proposed synthetic pathway would therefore be:

Synthesis of 11-oxomogrol: Chemical synthesis of the cucurbitadienol skeleton, followed by selective oxidation at the C-11 position to yield the 11-oxomogrol aglycone.

Initial Glycosylation: Enzymatic glycosylation of 11-oxomogrol at the C-3 and C-24 positions to form an 11-oxo equivalent of Mogroside IIE.

Sequential Glycosylation: Further enzymatic steps to achieve the specific glycosidic linkages of this compound, likely involving a UGT capable of forming the characteristic 1,2 linkage on the C-24 glucose chain. google.com

Semisynthesis of this compound from More Abundant Mogroside Precursors

Given the lack of a total synthesis, semisynthetic methods starting from abundant, naturally occurring mogrosides are a more practical and explored avenue. These methods primarily rely on enzymatic biotransformations or chemical modifications to convert precursors like Mogroside V into less common derivatives. researchgate.netnih.gov

Biotransformation offers significant advantages in terms of selectivity and sustainability for modifying complex molecules like mogrosides. nih.gov The general strategies involve either adding glucose units to simpler mogrosides or removing them from more complex ones.

A plausible route to this compound could start with Mogroside V, the most abundant mogroside in ripe Siraitia grosvenorii fruit. nih.gov

Deglycosylation: Specific β-glucosidases can be used to selectively hydrolyze the outer β(1→6) linked glucose units from Mogroside V. nih.gov For example, the enzyme Exg1 from Saccharomyces cerevisiae has been identified as a key enzyme for initiating Mogroside V conversion, leading to intermediates like Mogroside III E. nih.gov Careful selection of enzymes and reaction conditions could guide the hydrolysis to a diglycoside intermediate.

Oxidation: The resulting mogroside diglycoside, which would be an isomer of Mogroside II A, would then require oxidation at the C-11 position. This could be achieved using a whole-cell biotransformation system expressing a suitable oxidase, such as the cytochrome P450 enzyme CYP87D18, which is known to perform this function in the natural biosynthetic pathway. oup.comnih.gov

Alternatively, a "building-up" approach could start from a precursor like Mogroside IIE and use specific UGTs to achieve the desired glycosylation pattern before or after an oxidation step. nih.gov

While enzymatic methods are often preferred for their selectivity, chemical modification remains a viable strategy. A potential chemical route would involve:

Precursor Isolation: Isolation of a suitable precursor, such as Mogroside II A, from natural sources.

Protection: Protection of the numerous hydroxyl groups on the glucose moieties to prevent unwanted side reactions. This is a complex step that often suffers from yield and selectivity issues.

Oxidation: Selective chemical oxidation of the C-11 hydroxyl group to a ketone. This can be achieved with various modern oxidation reagents.

Deprotection: Removal of the protecting groups to yield the final product, this compound.

This approach is often hampered by the difficulty in achieving selective protection and deprotection without affecting the sensitive glycosidic bonds, making biotransformation a more attractive and environmentally friendly alternative. researchgate.net

Rational Design and Synthesis of Structural Analogues of this compound

The rational design of mogroside analogues is driven by the desire to modulate their sensory properties and biological activities. nih.gov The sweetness and taste profile of mogrosides are highly dependent on the number and location of the glucose units. mdpi.com

The synthesis of structural analogues of this compound would leverage the same enzymatic tools used in semisynthesis. The core strategy involves using a library of UGTs with different specificities to create novel glycosylation patterns on the 11-oxomogrol scaffold. By combining different UGTs in one-pot cascade reactions, a diverse range of analogues can be generated from the aglycone or a simple glycoside precursor. nih.govresearchgate.net

For example, starting with 11-oxomogrol, one could:

Use UGTMG1 to create the 11-oxo version of Mogroside IIE. nih.gov

Subsequently use enzymes like UGTMS1-M7 or UGTMS2 to add β(1→6) or β(1→2) linked glucose units, respectively, creating a library of novel 11-oxomogroside analogues with three or more sugar residues. nih.gov

This precursor-directed biosynthesis approach allows for the systematic exploration of the structure-activity relationship (SAR) of 11-oxomogrosides, potentially leading to the discovery of novel sweeteners with improved taste profiles or enhanced therapeutic properties. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 11-oxomogrol |

| Mogrol |

| Mogroside V |

| Mogroside II A |

| Mogroside IIE |

| Mogroside III E |

| Mogroside I A1 |

| Mogroside IIIA |

| Mogroside IVE |

| Mogroside VX |

| Cucurbitadienol |

| 11-hydroxy cucurbitadienol |

Modifications at the Aglycone Moiety for this compound Analogues

The semisynthesis of this compound analogues primarily involves the chemical modification of the mogrol core. Mogrol possesses several hydroxyl groups that are amenable to chemical transformation, offering a platform for creating a diverse range of derivatives. Key modifications often target the introduction of an oxo (keto) group at the C11 position, a defining feature of this compound.

Research into the synthesis of related triterpenoid and steroid structures provides a foundational understanding of the chemical methodologies that can be applied to mogrol. For instance, the oxidation of a hydroxyl group at the C11 position to a ketone is a well-established transformation in steroid chemistry. This is typically achieved using chromium-based reagents or more modern, milder oxidizing agents to avoid unwanted side reactions on the complex mogrol skeleton.

Beyond the C11 position, other sites on the mogrol aglycone can be selectively modified to generate novel analogues. For example, the hydroxyl groups at C3 and C24 are primary sites for initial glycosylation in the biosynthesis of mogrosides and can also be targets for chemical modification. Strategies such as esterification or etherification at these positions can be employed to alter the molecule's polarity, solubility, and biological activity. The synthesis of various pentacyclic triterpenoid saponins (B1172615) has demonstrated the feasibility of site-selective C-H hydroxylation, which could be adapted to introduce new functionalities on the mogrol backbone prior to or after the introduction of the C11-oxo group. nih.gov

A summary of potential aglycone modifications is presented in the table below:

| Modification Site | Type of Modification | Potential Impact on Analogue Properties |

| C11-OH | Oxidation to ketone | Altered sweetness profile, metabolic stability |

| C3-OH | Esterification, Etherification | Modified solubility, bioavailability |

| C24-OH | Esterification, Etherification | Modified solubility, bioavailability |

| Other C-H bonds | Hydroxylation | Introduction of new glycosylation sites, altered biological activity |

Alterations to the Glycosyl Chain of this compound (e.g., sugar type, linkage positions, number of units)

Chemical Glycosylation: The chemical synthesis of glycosidic bonds is a complex but powerful tool for creating novel mogroside analogues. This approach allows for the introduction of different sugar units (e.g., xylose, rhamnose, galactose) and the formation of various linkage positions that may not be accessible through enzymatic methods. The synthesis of complex triterpenoid saponins, such as Patrinia-glycoside B-II, has been achieved through stepwise glycosylation strategies, which could be applied to an 11-oxomogrol acceptor. mdpi.com This involves the use of appropriately protected sugar donors (e.g., glycosyl halides or trichloroacetimidates) and a promoter to facilitate the coupling reaction. The stereoselective formation of the glycosidic linkage is a significant challenge in carbohydrate chemistry, and the choice of protecting groups on the sugar donor can profoundly influence the outcome. mdpi.com

Enzymatic and Chemoenzymatic Approaches: While the focus here is on chemical synthesis, it is worth noting that enzymatic transglycosylation offers a complementary approach. Enzymes such as cyclodextrin glucosyltransferases (CGTases) have been used to modify the glycosyl chains of mogroside extracts, leading to products with improved flavor profiles. nih.gov Such enzymatic methods could potentially be used in a chemoenzymatic strategy, where a chemically synthesized 11-oxomogrol aglycone is subsequently glycosylated using specific enzymes.

The table below outlines potential modifications to the glycosyl chain:

| Modification | Method | Potential Outcome |

| Change in sugar type | Chemical glycosylation | Altered sweetness intensity and quality |

| Alteration of linkage position | Chemical glycosylation | Modified enzymatic hydrolysis and stability |

| Variation in number of sugar units | Stepwise chemical glycosylation | Fine-tuning of sweetness and solubility |

Protecting Group Strategies in this compound Synthesis and Modification

The multistep chemical synthesis and modification of complex molecules like this compound are critically dependent on the strategic use of protecting groups. These temporary modifications of reactive functional groups prevent unwanted side reactions and allow for regioselective transformations.

In the context of synthesizing this compound analogues, protecting groups are essential for:

Selective Oxidation: To introduce the ketone at the C11 position without affecting other hydroxyl groups on the mogrol backbone, the C3 and C24 hydroxyls would need to be protected. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers, which are stable under oxidizing conditions and can be selectively removed later. jocpr.com

Regioselective Glycosylation: During the chemical coupling of sugar units, all hydroxyl groups on both the aglycone and the sugar donor, except for the ones intended to react, must be protected. The choice of protecting groups is crucial for ensuring high yields and stereoselectivity. For instance, the use of an acyl protecting group at the C2 position of a glucose donor typically directs the formation of a 1,2-trans-glycosidic bond through neighboring group participation. mdpi.com